

"1,5-Difluoro-3-iodo-2-nitrobenzene CAS number and molecular structure"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Difluoro-3-iodo-2-nitrobenzene

Cat. No.: B1347367

[Get Quote](#)

An In-depth Technical Guide to 1,5-Difluoro-3-iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,5-Difluoro-3-iodo-2-nitrobenzene**, a halogenated nitroaromatic compound with significant potential in organic synthesis and medicinal chemistry. This document details its chemical identity, physical properties, and provides insights into its synthesis and reactivity. A particular focus is placed on its application as a versatile building block in the construction of complex molecular architectures, a critical aspect for drug discovery and development.

Chemical Identity and Molecular Structure

1,5-Difluoro-3-iodo-2-nitrobenzene is a polysubstituted benzene derivative. The presence of two fluorine atoms, an iodine atom, and a nitro group on the aromatic ring imparts unique reactivity to the molecule.

CAS Number: 771-05-1[1][2]

Molecular Structure:

The structure of **1,5-Difluoro-3-iodo-2-nitrobenzene** is characterized by a benzene ring substituted with two fluorine atoms at positions 1 and 5, an iodine atom at position 3, and a nitro group at position 2.

Structural Representations:

- IUPAC Name: **1,5-difluoro-3-iodo-2-nitrobenzene**
- Molecular Formula: C₆H₂F₂INO₂
- Canonical SMILES: C1=C(C=C(C(=C1F)--INVALID-LINK--[O-])I)F
- InChI Key: QPNJINWQPOPBSJ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of **1,5-Difluoro-3-iodo-2-nitrobenzene** is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Reference
Molecular Weight	284.99 g/mol	[1][2]
Density	2.162 g/cm ³	[1]
Boiling Point	279.1 °C at 760 mmHg	[1]
Flash Point	122.6 °C	[1]

Synthesis and Reactivity

Synthesis

The synthesis of **1,5-Difluoro-3-iodo-2-nitrobenzene** can be approached through several synthetic strategies. A common method involves the sequential functionalization of a difluorobenzene precursor.

General Synthetic Approach:

A plausible synthetic route involves the nitration of 1,3-difluorobenzene followed by iodination. The directing effects of the fluorine atoms and the nitro group are key considerations in achieving the desired isomer.

Experimental Protocol: Nitration of 1,3-Difluorobenzene (Illustrative)

Note: This is a general procedure for the nitration of an activated benzene ring and should be adapted and optimized for the specific synthesis of the title compound.

- To a stirred solution of 1,3-difluorobenzene in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C).
- The reaction mixture is stirred for a specified period, allowing the electrophilic aromatic substitution to proceed.
- Upon completion, the reaction mixture is carefully poured onto ice, and the crude product is extracted with an organic solvent.
- The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude nitro-difluorobenzene.
- Purification is typically achieved by distillation or chromatography.

Experimental Protocol: Iodination of a Nitro-difluorobenzene (Illustrative)

Note: This is a general procedure for the iodination of a deactivated benzene ring and should be adapted and optimized.

- The synthesized nitro-difluorobenzene is dissolved in a suitable solvent.
- An iodinating agent, such as iodine monochloride or a mixture of iodine and an oxidizing agent (e.g., nitric acid), is added to the solution.
- The reaction is heated to a specific temperature for a set duration to facilitate the electrophilic iodination.
- After the reaction, the mixture is cooled, and any excess iodine is quenched.

- The product is then isolated by extraction and purified, for example, by recrystallization or column chromatography.

Reactivity

The reactivity of **1,5-Difluoro-3-iodo-2-nitrobenzene** is governed by the interplay of its functional groups.

- **Nucleophilic Aromatic Substitution:** The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the fluorine atoms under specific conditions.
- **Cross-Coupling Reactions:** The carbon-iodine bond is a key reactive site for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 3-position.
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl_2/HCl , $\text{H}_2/\text{Pd-C}$). This transformation opens up further synthetic possibilities for introducing new functionalities.

Applications in Research and Development

1,5-Difluoro-3-iodo-2-nitrobenzene serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.

Role in Drug Discovery

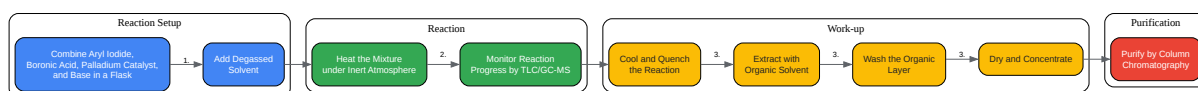
The structural motifs present in this molecule are of interest in drug design. The fluorine atoms can enhance metabolic stability and binding affinity, while the substituted phenyl ring is a common scaffold in many biologically active compounds. Its utility as an intermediate allows for the synthesis of a diverse library of compounds for screening in drug discovery programs. The process of drug design and discovery is a multi-stage endeavor, starting from target identification to preclinical and clinical development, where versatile building blocks like this are crucial.^{[3][4][5]}

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The presence of the iodine atom makes **1,5-Difluoro-3-iodo-2-nitrobenzene** an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a DOT script visualizing a typical experimental workflow for a Suzuki-Miyaura coupling reaction involving an aryl iodide.



[Click to download full resolution via product page](#)

Suzuki-Miyaura Coupling Experimental Workflow

Spectroscopic Data

While specific, publicly available, high-resolution spectra for **1,5-Difluoro-3-iodo-2-nitrobenzene** are not readily found in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the deshielding effects of the nitro group and the halogens.

Expected ¹³C NMR Spectral Features:

The ^{13}C NMR spectrum would display six distinct signals for the aromatic carbons. The carbons bearing the fluorine atoms will exhibit C-F coupling, and the chemical shifts will be significantly affected by the attached substituents.

Expected ^{19}F NMR Spectral Features:

The ^{19}F NMR spectrum is a powerful tool for characterizing this compound and would show two distinct signals for the two non-equivalent fluorine atoms.

Mass Spectrometry:

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (284.99 g/mol). The isotopic pattern of iodine would be observable.

Safety and Handling

As with any chemical, **1,5-Difluoro-3-iodo-2-nitrobenzene** should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and storage requirements. In general, for halogenated nitroaromatic compounds, skin and eye contact should be avoided, and work should be conducted in a well-ventilated fume hood.

Conclusion

1,5-Difluoro-3-iodo-2-nitrobenzene is a valuable and versatile building block for organic synthesis. Its unique combination of functional groups provides multiple reaction sites, enabling the synthesis of a wide array of complex molecules. This makes it a compound of significant interest for researchers in medicinal chemistry and materials science, offering opportunities for the development of novel compounds with desired properties. Further exploration of its reactivity and applications is likely to yield new and innovative synthetic methodologies and molecular entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design and Discovery: Translational Biomedical Science Varies Among Countries - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["1,5-Difluoro-3-iodo-2-nitrobenzene CAS number and molecular structure"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347367#1-5-difluoro-3-iodo-2-nitrobenzene-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com